molecular formula C110H214N6O39P2 B11929571 Kdo2-Lipid A ammonium

Kdo2-Lipid A ammonium

Cat. No.: B11929571
M. Wt: 2306.8 g/mol
InChI Key: HBSUHPVFGADBOQ-RAJSAFOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kdo2-Lipid A ammonium is a chemically defined lipopolysaccharide with potent endotoxin activity. It is a selective and potent agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. This compound is derived from the lipopolysaccharide of Gram-negative bacteria and is known for its ability to stimulate the release of tumor necrosis factor (TNF) and prostaglandin E2 (PGE2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kdo2-Lipid A ammonium involves a series of enzymatic steps. The biosynthesis of Kdo2-Lipid A in bacteria like Escherichia coli involves nine enzymatic steps, starting from the formation of lipid A and the addition of 3-deoxy-D-manno-octulosonic acid (Kdo). The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from bacterial cultures. For instance, Kdo2-Lipid A can be extracted from a heptose-deficient Escherichia coli mutant and purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .

Chemical Reactions Analysis

Types of Reactions

Kdo2-Lipid A ammonium primarily undergoes reactions related to its role as an endotoxin. These include interactions with immune receptors like TLR4, leading to the release of cytokines such as TNF and PGE2 .

Common Reagents and Conditions

The reactions involving this compound typically occur under physiological conditions, as it interacts with immune cells. The compound’s activity is significantly reduced in cells deficient in TLR4, indicating the specificity of its action .

Major Products Formed

The major products formed from the reactions involving this compound are cytokines, including TNF and PGE2, which are crucial mediators of the immune response .

Mechanism of Action

Kdo2-Lipid A ammonium exerts its effects by acting as an agonist for TLR4. It binds to the TLR4/myeloid differentiation protein 2 (MD2) complex, leading to the activation of downstream signaling pathways. This activation results in the release of pro-inflammatory cytokines such as TNF and PGE2, which play a crucial role in the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kdo2-Lipid A ammonium is unique due to its high specificity for TLR4 and its potent endotoxin activity. Unlike other lipid A derivatives, it retains full endotoxin activity, making it a valuable tool for studying immune responses and developing therapeutic interventions .

Biological Activity

Kdo2-Lipid A ammonium, a chemically defined lipopolysaccharide (LPS) derivative, plays a significant role in immunology and microbiology due to its potent biological activities. This article discusses its biological activity, mechanisms of action, structural characteristics, and potential applications in research and therapeutics.

Overview of this compound

Kdo2-Lipid A is derived from the lipopolysaccharide of Gram-negative bacteria, particularly Escherichia coli. It consists of a lipid A backbone with two 3-deoxy-D-manno-octulosonic acid (Kdo) residues. This compound exhibits endotoxic activity comparable to that of native LPS, making it an important model for studying immune responses and developing vaccines.

Kdo2-Lipid A exerts its biological effects primarily through the activation of Toll-like receptor 4 (TLR4) . Upon binding to TLR4, Kdo2-Lipid A triggers a cascade of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) . This process is crucial for initiating innate immune responses against bacterial infections.

Key Findings:

  • Potency : Research indicates that 1 μg of Kdo2-Lipid A can induce a response equivalent to 10 μg of LPS, highlighting its efficiency in stimulating immune responses at lower concentrations .
  • Selectivity : Kdo2-Lipid A shows high selectivity for TLR4, which is essential for its role as an immunostimulant .

Structural Characteristics

The structural integrity of Kdo2-Lipid A is vital for its biological activity. It consists of:

  • Two phosphate groups
  • Six acyl chains (typically composed of 12 or 14 carbon atoms)

These structural components significantly influence the compound's ability to activate TLR4 and modulate immune responses .

Case Studies and Experimental Data

Several studies have explored the biological activity and applications of this compound:

  • Immunostimulation Studies :
    • In vitro experiments demonstrated that Kdo2-Lipid A effectively stimulates macrophages, leading to increased secretion of TNF-α and other cytokines .
    • Animal models have shown that Kdo2-Lipid A can induce conditions such as endotoxemia and mastitis , providing insights into its role in inflammatory diseases .
  • Structural Analysis :
    • Mass spectrometry has been employed to analyze the structural properties of Kdo2-Lipid A, confirming its purity and homogeneity compared to native LPS .
  • Pharmacological Exploitation :
    • The biosynthetic pathway of Kdo2-Lipid A has been elucidated, revealing potential targets for antibiotic development aimed at key enzymes involved in its synthesis .

Comparative Data Table

FeatureThis compoundNative LPS
Endotoxic ActivityComparableHigh
TLR4 ActivationYesYes
Cytokine InductionTNF-α, PGE2TNF-α, IL-6
Structural ComplexityDefinedComplex
ApplicationsVaccine developmentImmune response studies

Properties

Molecular Formula

C110H214N6O39P2

Molecular Weight

2306.8 g/mol

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C110H202N2O39P2.4H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;;;;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);4*1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;;;;/m1..../s1

InChI Key

HBSUHPVFGADBOQ-RAJSAFOISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N.N.N.N

Origin of Product

United States

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